Promethazine Promethazine Crystals. Melting point 60 °C. Used as an antihistamine.
Promethazine is a tertiary amine that is a substituted phenothiazine in which the ring nitrogen at position 10 is attached to C-3 of an N,N-dimethylpropan-2-amine moiety. It has a role as a H1-receptor antagonist, a sedative, an antiemetic, a local anaesthetic, an antipruritic drug, an anti-allergic agent and an anticoronaviral agent. It is a member of phenothiazines and a tertiary amine. It is a conjugate base of a promethazine(1+).
Promethazine, originally known as 3,277 R.P., is an N-dimethylaminopropyl derivative of [phenothiazine] that was developed in France in 1946. Promethazine antagonizes a variety of receptors, allowing it to be used for a number of indications including allergic reactions, pain, sedation, nausea, and vomiting. Promethazine was granted FDA approval before 29 March 1951.
Promethazine is a Phenothiazine.
Promethazine is first generation antihistamine that belongs to the phenothiazine class and is used predominantly as an antiemetic to treat nausea and vomiting and prevent motion sickness. Despite its phenothiazine structure, promethazine has not been linked to instances of clinically apparent acute liver injury.
Promethazine is a phenothiazine derivative with antiemetic and antihistaminic properties. Promethazine antagonizes the central and peripheral effects of histamine mediated by histamine H1 receptors. The effects include bronchoconstriction, vasodilation and spasmodic contractions of gastrointestinal smooth muscle. In addition, this agent binds to muscarinic receptors, resulting in anticholinergic and antiemetic activities.
A phenothiazine derivative with histamine H1-blocking, antimuscarinic, and sedative properties. It is used as an antiallergic, in pruritus, for motion sickness and sedation, and also in animals. [PubChem]
A phenothiazine derivative with histamine H1-blocking, antimuscarinic, and sedative properties. It is used as an antiallergic, in pruritus, for motion sickness and sedation, and also in animals.
See also: Phenothiazine (subclass of); Promethazine Hydrochloride (has salt form).
Brand Name: Vulcanchem
CAS No.: 60-87-7
VCID: VC0540264
InChI: InChI=1S/C17H20N2S/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3
SMILES: CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C
Molecular Formula: C17H20N2S
Molecular Weight: 284.4 g/mol

Promethazine

CAS No.: 60-87-7

Cat. No.: VC0540264

Molecular Formula: C17H20N2S

Molecular Weight: 284.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Promethazine - 60-87-7

CAS No. 60-87-7
Molecular Formula C17H20N2S
Molecular Weight 284.4 g/mol
IUPAC Name N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine
Standard InChI InChI=1S/C17H20N2S/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3
Standard InChI Key PWWVAXIEGOYWEE-UHFFFAOYSA-N
SMILES CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C
Canonical SMILES CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C
Appearance Solid powder
Boiling Point 374 to 379 °F at 3 mmHg (NTP, 1992)
190-192 °C at 3.00E+00 mm Hg
BP: 190-192 °C at 3 mm Hg
BP: 191 °C at 0.5 mm Hg
Colorform Crystals
White to faint yellow crystalline powde
Melting Point 140 °F (NTP, 1992)
60 °C
Crystals from ethylene dichloride. Freely soluble in water. Soluble in alcohol, chlorform, practically insoluble in acetone, ether, ethyl acetate; MP: 230-232 °C with some decomp. Max absorption (water): 249, 297 nm (epsilon 28770, 3400). pH of 10% aqueous solution 5.3 /Promethazine hydrochloride/

Chemical Structure and Physicochemical Properties

Promethazine (IUPAC name: N,N,α-trimethyl-10H-phenothiazine-10-ethanamine) is a first-generation phenothiazine with a molecular formula of C17H20N2S\text{C}_{17}\text{H}_{20}\text{N}_{2}\text{S} and a molecular weight of 284.42 g/mol . Its hydrochloride salt (C17H20N2SHCl\text{C}_{17}\text{H}_{20}\text{N}_{2}\text{S} \cdot \text{HCl}), commonly used in pharmaceutical formulations, has a molecular weight of 320.88 g/mol and appears as a white to pale yellow crystalline powder . Key physicochemical characteristics include:

PropertyValueSource
Melting Point223°C (decomposes)
pH (50 g/L solution)4.0–6.0
SolubilityFreely soluble in water, ethanol
Storage Conditions2–10°C (protected from light)

The compound’s phenothiazine core enables interactions with multiple receptor systems, while its aliphatic side chain enhances central nervous system (CNS) penetration .

Pharmacological Mechanisms and Receptor Interactions

Promethazine exerts therapeutic effects through polypharmacology:

Histamine H₁ Receptor Antagonism

As a competitive inhibitor of histamine H₁ receptors, promethazine blocks Type 1 hypersensitivity reactions. This action underlies its efficacy in urticaria, allergic rhinitis, and anaphylaxis adjunct therapy . The dissociation constant (KdK_d) for H₁ receptors is approximately 2.3 nM, demonstrating high affinity .

Dopaminergic and Cholinergic Modulation

At therapeutic doses (25–50 mg), promethazine antagonizes D₂ dopamine receptors (IC₅₀ = 85 nM) and muscarinic acetylcholine receptors (M₁–M₅; IC₅₀ = 210–450 nM) . These actions contribute to:

  • Antiemetic effects via chemoreceptor trigger zone inhibition

  • Sedation through tuberomammillary nucleus modulation

  • Reduced motion sickness via vestibular pathway suppression

NMDA Receptor Modulation

Emerging evidence suggests weak NMDA receptor antagonism (Ki=1.2μMK_i = 1.2 \mu\text{M}), potentially contributing to analgesic synergism with opioids .

Risk FactorAdjusted Hazard RatioManagement Strategy
Hypokalemia (<3.5 mEq/L)3.4Correct prior to administration
Concurrent CYP2D6 inhibitors2.8Avoid fluoxetine, paroxetine
Hepatic impairment (Child-Pugh B/C)2.1Reduce dose by 50%

Compounded Formulations and Regulatory Landscape

The 2020 FDA Bulk Substances Nomination Review identified three common compounded preparations :

FormulationConcentrationBaseClinical Use
Transdermal gel6.25–12.5 mg/gPluronic lecithin organogelChemotherapy-induced nausea
Rectal suppository25–50 mgCocoa butterPostoperative vomiting
Intranasal spray2.5% w/vSaline solutionMigraine-associated nausea

Regulatory status varies internationally:

  • US: Schedule V controlled substance (oral solutions with codeine)

  • EU: Rx-only, contraindicated in children <2 years

  • Japan: Unapproved for IV use due to tissue necrosis risks

Adverse Effects and Toxicity Management

The adverse reaction profile correlates with receptor affinities:

Receptor ActivityAdverse EffectIncidence (%)
H₁ antagonismSedation45–60
D₂ antagonismExtrapyramidal symptoms3–8
Muscarinic blockadeXerostomia, urinary retention15–25
α-adrenergic blockadeOrthostatic hypotension10–18

Overdose management requires multimodal intervention:

  • GI decontamination: Activated charcoal (1 g/kg) if <1 hr post-ingestion

  • Seizure control: Lorazepam 0.1 mg/kg IV

  • Vasopressor support: Norepinephrine (0.1–0.2 μg/kg/min) for refractory hypotension

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :